molecular formula C22H28N2O5 B1673616 ケトプロフェンリシネート CAS No. 57469-78-0

ケトプロフェンリシネート

カタログ番号: B1673616
CAS番号: 57469-78-0
分子量: 400.5 g/mol
InChIキー: VHIORVCHBUEWEP-ZSCHJXSPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketoprofen lysine salt is a lysine salt of ketoprofen.

科学的研究の応用

Pharmacological Properties

Ketoprofen lysinate exhibits potent anti-inflammatory , analgesic , and antipyretic effects, making it suitable for managing various pain and inflammatory conditions. Its mechanism of action involves the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Table 1: Pharmacokinetic Parameters of Ketoprofen Lysinate vs. Ketoprofen Acid

ParameterKetoprofen LysinateKetoprofen Acid
Peak Plasma Concentration15 minutes60 minutes
BioavailabilityHigherLower
Gastrointestinal TolerabilityImprovedStandard

Pain Management

Ketoprofen lysinate has demonstrated efficacy in treating various pain conditions, including:

  • Juvenile Rheumatoid Arthritis : A study showed significant pain reduction in children treated with ketoprofen lysinate, with a decrease in the Numerical Rating Scale (NRS) from 7.77 ± 2.25 to 2.45 ± 2.38 (p = 0.003) .
  • Acute Pharyngitis : Similar results were observed, with NRS scores dropping from 7.59 ± 2.49 to 1.90 ± 2.26 (p < 0.005) .

Respiratory Infections in Adolescents

Recent studies indicate that ketoprofen lysinate is effective in treating acute upper respiratory infections (AURI) in adolescents, significantly reducing fever and symptom severity while being well tolerated .

Topical Formulations

A novel topical gel-spray formulation containing ketoprofen lysinate has been developed, demonstrating superior permeation compared to traditional formulations. In vitro studies indicated that this formulation allows for efficient delivery of the drug to inflamed areas without significant gastrointestinal damage .

Nanoparticle Formulations

Research has explored the use of ketoprofen lysinate in creating poly lactic-co-glycolic acid-based spray-dried nanoparticles aimed at extending the drug's activity duration . This method enhances the drug's release profile and reduces the frequency of dosing required.

Magnetic Field Treatment

Studies have investigated the effects of pulsed magnetic fields on ketoprofen lysinate, revealing structural changes that may enhance its therapeutic properties . This innovative approach could lead to improved treatment outcomes for localized pain conditions.

Safety Profile

Ketoprofen lysinate is noted for its favorable safety profile compared to traditional NSAIDs, particularly regarding gastrointestinal and renal tolerability due to the antioxidant properties of L-lysine . Comparative studies have shown lower toxicity levels in animal models when using ketoprofen lysinate versus ketoprofen acid.

作用機序

Target of Action

Ketoprofen lysinate, also known as Ketoprofen lysine salt, Lysyl-ketoprofen, or Ketoprofen lysine, is a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The primary targets of Ketoprofen lysinate are the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes .

Mode of Action

Ketoprofen lysinate works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, which mediate pain, fever, and inflammation . Additionally, Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action .

Biochemical Pathways

The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of the arachidonic acid pathway, specifically the COX-2 enzyme, which is involved in prostaglandin synthesis . This results in decreased levels of prostaglandins that mediate pain, fever, and inflammation .

Pharmacokinetics

Ketoprofen lysinate exhibits little stereoselectivity in its pharmacokinetics . One of the possible metabolism routes of Ketoprofen is the inversion of the R- to S-enantiomer in the gastrointestinal tract . Ketoprofen, as a weak acid drug, might undergo recirculation through pancreatic/intestinal juices .

Result of Action

The result of Ketoprofen lysinate’s action is the symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea, and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain .

Action Environment

The action of Ketoprofen lysinate can be influenced by environmental factors such as the pH of the gastrointestinal tract, which can affect the drug’s absorption and bioavailability

生物活性

Ketoprofen lysinate (KLS) is a salt form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, which has been developed to enhance the drug's solubility, bioavailability, and safety profile. This article explores the biological activity of KLS, focusing on its pharmacokinetics, efficacy in various conditions, and safety compared to traditional ketoprofen.

Pharmacokinetics

KLS exhibits improved pharmacokinetic properties over ketoprofen acid (KA). Studies indicate that KLS has a higher solubility and faster gastrointestinal absorption. For instance, the peak plasma concentration of KLS is reached approximately 15 minutes post-administration, compared to 60 minutes for KA .

Table 1: Pharmacokinetic Parameters of KLS vs. KA

ParameterKLSKA
Peak Plasma Concentration15 minutes60 minutes
BioavailabilityHigherLower
Gastrointestinal TolerabilityImprovedStandard

Efficacy

KLS demonstrates significant anti-inflammatory and analgesic effects. Clinical trials have shown that KLS not only alleviates pain but also reduces inflammation effectively in various conditions, including juvenile rheumatoid arthritis and acute pharyngitis .

Case Study: Juvenile Rheumatoid Arthritis

A study involving children with juvenile rheumatoid arthritis reported substantial improvement in pain levels when treated with KLS. The numerical rating scale (NRS) showed a reduction from an average of 7.77 ± 2.25 before treatment to 2.45 ± 2.38 after treatment (p = 0.003) .

Table 2: Clinical Efficacy of KLS in Pain Management

ConditionNRS Before TreatmentNRS After Treatmentp-value
Juvenile Rheumatoid Arthritis7.77 ± 2.252.45 ± 2.38<0.005
Acute Pharyngitis7.59 ± 2.491.90 ± 2.26<0.005

Safety Profile

One of the most significant advantages of KLS is its enhanced safety profile compared to traditional NSAIDs. Research indicates that KLS has better gastrointestinal and renal tolerability, attributed to the antioxidant properties of L-lysine, which mitigates oxidative stress-related damage .

Comparative Safety Study

In a comparative study on dogs administered orally with KLS and KA, it was found that KLS had significantly lower gastrointestinal and renal toxicity, highlighting its potential as a safer alternative for long-term use .

KLS operates through multiple mechanisms:

  • COX Inhibition : Like other NSAIDs, KLS inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby decreasing inflammation and pain.
  • Nitric Oxide Inhibition : It also inhibits nitric oxide synthase in the brain, contributing to its analgesic effects .
  • Antioxidant Properties : The L-lysine component provides additional antioxidant benefits, enhancing gastric mucosal protection against NSAID-induced damage .

特性

IUPAC Name

2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIORVCHBUEWEP-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57469-78-0
Record name Ketoprofen lysine salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KETOPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketoprofen lysinate
Reactant of Route 2
Ketoprofen lysinate
Reactant of Route 3
Ketoprofen lysinate
Reactant of Route 4
Reactant of Route 4
Ketoprofen lysinate
Reactant of Route 5
Ketoprofen lysinate
Reactant of Route 6
Ketoprofen lysinate
Customer
Q & A

Q1: What is the primary mechanism of action of ketoprofen lysine?

A1: Like other non-steroidal anti-inflammatory drugs (NSAIDs), ketoprofen lysine exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes. [, , , , , ] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX activity, ketoprofen lysine reduces the production of prostaglandins, leading to a decrease in pain and inflammation. []

Q2: What is the advantage of using ketoprofen lysine salt over ketoprofen?

A3: Ketoprofen lysine salt, due to its ionic nature, exhibits enhanced water solubility compared to the parent drug, ketoprofen. [, , ] This improved solubility allows for faster dissolution and absorption, resulting in a more rapid onset of action. [, ] This characteristic makes ketoprofen lysine particularly suitable for treating acute pain conditions.

Q3: Are there specific conditions where ketoprofen lysine might be a preferred treatment option?

A4: Clinical studies suggest that ketoprofen lysine, particularly in oral formulations like orodispersible granules, has demonstrated efficacy in managing mild to moderate pain conditions, such as tension-type headaches. [, ] Additionally, its favorable safety profile makes it a suitable option for short-term use in various inflammatory conditions.

Q4: What is the role of ketoprofen lysine in managing pain associated with orthodontic procedures?

A5: A randomized controlled clinical trial demonstrated that ketoprofen lysine salt was more effective than paracetamol/acetaminophen in reducing pain experienced during rapid maxillary expansion. [] Patients using ketoprofen lysine reported significantly lower pain levels during the activation phase of the orthodontic procedure.

Q5: What are some of the challenges associated with formulating ketoprofen lysine?

A6: While ketoprofen lysine exhibits improved water solubility compared to ketoprofen, ensuring its stability and controlled release in various formulations can still be challenging. [, ] Researchers have explored different strategies, including the use of polymers and encapsulation techniques, to optimize its delivery and therapeutic efficacy.

Q6: How does the route of administration affect the pharmacokinetics of ketoprofen lysine?

A7: Ketoprofen lysine is available in various formulations, including oral, topical, and intramuscular preparations. The route of administration significantly impacts its absorption, distribution, metabolism, and excretion. [, ] For instance, oral administration of ketoprofen lysine salt in a slow-release capsule has been shown to result in higher bioavailability and longer-lasting serum levels compared to conventional capsules. []

Q7: What research has been conducted on developing novel drug delivery systems for ketoprofen lysine?

A8: Scientists have explored various approaches to enhance the delivery and therapeutic efficacy of ketoprofen lysine. For example, researchers have investigated the encapsulation of ketoprofen lysine into nanoparticles using spray drying techniques. [, ] This approach aims to improve the drug's bioavailability, control its release profile, and potentially target specific tissues.

Q8: How does the use of lysine as a counterion affect the physicochemical properties of ketoprofen lysine?

A9: The presence of lysine as a counterion significantly influences the physicochemical properties of ketoprofen lysine, particularly its solubility and dissolution rate. [] Compared to the parent drug, ketoprofen, the lysine salt exhibits enhanced solubility in aqueous media due to its ionic character. [] This improved solubility facilitates faster dissolution and subsequently enhances its absorption and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。